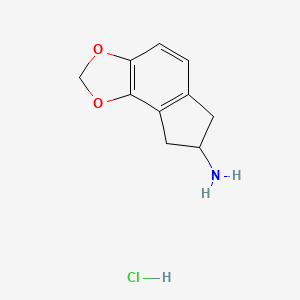

4,5-MDAI hydrochloride

Description

BenchChem offers high-quality 4,5-MDAI hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-MDAI hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9;/h1-2,7H,3-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGSGXLMJCEIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC3=C2OCO3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344563 | |

| Record name | 4,5-Methylenedioxy-2-aminoindane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124399-90-2 | |

| Record name | 4,5-Methylenedioxy-2-aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Methylenedioxy-2-aminoindane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-METHYLENEDIOXY-2-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK2499P9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) hydrochloride is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). Structurally, it is a positional isomer of the psychoactive compound 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI, commonly known as MDAI). Seminal research into the structure-activity relationships of these compounds has demonstrated that the placement of the methylenedioxy group on the indane ring system is a critical determinant of pharmacological activity. This technical guide provides a detailed examination of the mechanism of action of 4,5-MDAI hydrochloride, focusing on its interaction with monoamine neurotransmitter systems. Contrary to its 5,6-isomer, 4,5-MDAI has been shown to be largely inactive as a central nervous system (CNS) agent, demonstrating no significant interaction with the primary targets of related psychoactive compounds. This lack of activity is its defining mechanistic characteristic.

Introduction

The 2-aminoindane scaffold has been a subject of interest in medicinal chemistry as a conformationally restricted analogue of phenethylamines. By locking the flexible side chain of amphetamine-like compounds into an indane ring, researchers can probe the structural requirements for interaction with monoamine transporters and receptors. 4,5-MDAI and its isomer, 5,6-MDAI, were synthesized and evaluated to explore these structure-activity relationships and to identify potential non-neurotoxic alternatives to MDMA.[1] While 5,6-MDAI demonstrated MDMA-like behavioral effects, 4,5-MDAI was found to be behaviorally inactive, indicating a profound difference in their pharmacological profiles.[2]

Pharmacodynamics: A Lack of Significant CNS Activity

The primary mechanism of action for many psychoactive phenethylamines and their analogues is the interaction with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). These compounds can act as substrates for these transporters, leading to neurotransmitter release, or as inhibitors of neurotransmitter reuptake.

In the case of 4,5-MDAI hydrochloride, in vivo studies in rats have shown that it does not substitute for the discriminative stimulus effects of MDMA.[2] This is a key piece of evidence indicating that 4,5-MDAI does not produce MDMA-like subjective effects and, by extension, does not share its primary mechanism of action. This lack of CNS activity strongly suggests that 4,5-MDAI does not significantly interact with SERT, DAT, or NET to induce neurotransmitter release or inhibit reuptake.

For comparative purposes, the table below summarizes the monoamine release potency for the active isomer, 5,6-MDAI, and MDMA, contrasted with the observed inactivity of 4,5-MDAI.

| Compound | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | In Vivo MDMA-like Activity |

| 4,5-MDAI | No significant activity reported | No significant activity reported | No significant activity reported | Does not substitute for MDMA[2] |

| 5,6-MDAI | 114 | 117 | 1334 | Substitutes for MDMA[2] |

| MDMA | 49.6 - 72 | 54.1 - 110 | 51.2 - 278 | - |

Signaling Pathway Diagram

The following diagram illustrates the proposed lack of interaction of 4,5-MDAI with the presynaptic monoamine transporter system.

Experimental Protocols

The determination of a compound's activity at monoamine transporters is typically achieved through in vitro assays, such as radioligand binding assays and neurotransmitter release assays. The following are detailed, generalized protocols for these key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for the serotonin, dopamine, and norepinephrine transporters by assessing its ability to compete with a radiolabeled ligand known to bind to the transporter.

Objective: To determine the binding affinity (Ki) of 4,5-MDAI hydrochloride for SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

-

Test compound: 4,5-MDAI hydrochloride.

-

Non-specific binding control: A high concentration of a known potent ligand for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Culture HEK293 cells expressing the transporter of interest. Harvest the cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Cell membrane preparation, radioligand, and varying concentrations of 4,5-MDAI hydrochloride.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the relevant monoamine transporter.

Objective: To determine the neurotransmitter release-promoting activity (EC₅₀) of 4,5-MDAI hydrochloride at SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine.

-

Test compound: 4,5-MDAI hydrochloride.

-

Positive control: A known releasing agent (e.g., p-chloroamphetamine for SERT, amphetamine for DAT, norepinephrine for NET).

-

Uptake buffer and release buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere and grow.

-

Loading: Wash the cells with uptake buffer and then incubate them with the respective radiolabeled neurotransmitter for 30-60 minutes at 37°C to allow for uptake and loading into the cells.

-

Washing: Wash the cells multiple times with buffer to remove any extracellular radiolabeled neurotransmitter.

-

Release: Add release buffer containing varying concentrations of 4,5-MDAI hydrochloride or the positive control to the cells. Incubate for 10-30 minutes at 37°C.

-

Sample Collection: Collect the supernatant (release buffer) from each well.

-

Cell Lysis: Lyse the cells in the wells to release the remaining intracellular radioactivity.

-

Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound. Plot the percentage of release against the logarithm of the test compound concentration and determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release).

Conclusion

The mechanism of action of 4,5-MDAI hydrochloride is characterized by a lack of significant pharmacological activity at the primary CNS targets for its psychoactive structural analogues. In vivo and, by inference from the lack of reported data, in vitro studies indicate that it does not act as a potent monoamine releasing agent or reuptake inhibitor. This inactivity is attributed to the specific positioning of the methylenedioxy group at the 4 and 5 positions of the indane ring, which appears to be unfavorable for productive interaction with the serotonin, dopamine, and norepinephrine transporters. For researchers and drug development professionals, 4,5-MDAI serves as an important tool compound for understanding the strict structural requirements for ligand interaction with monoamine transporters and as a negative control in the study of its active isomer, 5,6-MDAI.

References

An In-depth Technical Guide to 4,5-Methylenedioxy-2-aminoindane HCl

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4,5-methylenedioxy-2-aminoindane (B1653421) hydrochloride (4,5-MDAI HCl), a synthetic aminoindane derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical characterization, and mechanism of action.

Chemical Properties and Data

4,5-MDAI HCl is a positional isomer of the more commonly known 5,6-MDAI.[1] Its chemical structure is characterized by a methylenedioxy group attached to the 4 and 5 positions of the indane ring system, with an amine group at the 2-position.[1][2] This rigid conformational structure, where the α-methyl group of the amphetamine side chain is cyclized back to the benzene (B151609) ring, significantly influences its pharmacological profile compared to its amphetamine analogue, 3,4-methylenedioxyamphetamine (MDA).[3]

Physical and Chemical Data

| Property | Value | Reference |

| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][2][4]dioxol-7-amine hydrochloride | [5] |

| Synonyms | 4,5-methylenedioxy-2-aminoindane HCl | [5] |

| Chemical Formula | C₁₀H₁₁NO₂ ⋅ HCl | [5] |

| Molecular Weight | 213.7 g/mol | [5][6] |

| Appearance | White powder (HCl salt) | [5] |

| Melting Point (°C) | 243.0 | [5] |

| UVmax (nm) | 202.3, 283.7 | [5] |

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of 4,5-MDAI.

| Spectroscopic Method | Key Observations | Reference |

| ¹H NMR (400 MHz, CD₃OD) | Aromatic protons show as doublets at 6.65 and 6.67 ppm (J = 7.7 Hz), indicating adjacent protons. The spectra shows no chemical equivalence, with all carbons and protons having unique chemical shifts. | [1] |

| ¹³C NMR | Shows 6 aromatic carbons (2 protonated), 3 methylene (B1212753) carbons, and 1 methine carbon. A methylene carbon at 100.7 ppm is indicative of the methylenedioxyphenyl moiety. | [1] |

| FTIR (HCl salt) | Prominent differences from its 5,6-isomer are observed in the "fingerprint region" (750-1750 cm⁻¹) and in the C-H out-of-plane bending frequencies (500-800 cm⁻¹). | [1][7] |

| GC-MS (EI) | The mass spectrum of the free base shows an intense molecular ion at m/z 177, which is also the base peak.[7] Derivatization with trimethylsilyl (B98337) (TMS) yields a molecular ion at m/z 249, with characteristic fragment ions at m/z 73, 100, and 150 that allow for clear differentiation from its 5,6-isomer.[1] |

Experimental Protocols

Synthesis of 4,5-Methylenedioxy-2-aminoindane

The synthesis of 4,5-MDAI has been described by Nichols et al. and is outlined in the following workflow.[1] The process starts from 3-(2,3-methylenedioxyphenyl)propanoic acid.

Workflow for the Synthesis of 4,5-MDAI

Caption: A diagram illustrating the synthetic pathway to 4,5-methylenedioxy-2-aminoindane.

Detailed Steps:

-

Acid Chloride Formation: 3-(2,3-methylenedioxyphenyl)propanoic acid is converted to its corresponding acid chloride.

-

Cyclization: The acid chloride is heated to undergo an intramolecular Friedel-Crafts acylation, forming 4,5-methylenedioxy-1-indanone.

-

Oximation: The resulting indanone is treated with amyl nitrite in methanol with hydrochloric acid to yield 2-hydroxyimino-4,5-methylenedioxy-1-indanone.

-

Reduction: The hydroxyimino ketone is then reduced to the final amine product using a palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric acid under a hydrogen atmosphere.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on the parameters used for the analysis of 4,5-MDAI by the DEA's Special Testing and Research Laboratory.[5]

Experimental Workflow for GC-MS Analysis

Caption: A diagram outlining the workflow for the GC-MS analysis of 4,5-MDAI.

Instrumental Parameters:

-

Gas Chromatograph: Agilent GC or equivalent.[5]

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[5]

-

Carrier Gas: Helium at 1 mL/min.[5]

-

Injector Temperature: 280°C.[5]

-

Oven Program: Initial temperature of 100°C, ramped at 6°C/min.[1]

-

Mass Spectrometer: Quadrupole mass-selective detector.[1]

-

Scan Range: 34-600 amu.[1]

It is important to note that underivatized 4,5-MDAI and its isomer 5,6-MDAI may co-elute under standard GC conditions.[1][7] Derivatization, for example with a trimethylsilyl (TMS) agent, is recommended for their differentiation, as their TMS derivatives are easily resolved.[1]

Pharmacology and Mechanism of Action

4,5-MDAI is a psychoactive compound that primarily acts as a serotonin-norepinephrine releasing agent (SNRA).[2] Its pharmacological effects are entactogenic, similar to MDMA, producing feelings of emotional openness and empathy.[2][8] However, it is reported to be less stimulating than MDMA.[8]

Monoamine Transporter Interactions

The primary mechanism of action of 4,5-MDAI involves its interaction with monoamine transporters, leading to the release of serotonin (B10506) and norepinephrine (B1679862) into the synaptic cleft.[2] It has a significantly lower impact on dopamine (B1211576) release compared to MDMA.

| Transporter | Action | Potency/Selectivity | Reference |

| Serotonin Transporter (SERT) | Release and Reuptake Inhibition | High potency | [2][9][10] |

| Norepinephrine Transporter (NET) | Release and Reuptake Inhibition | Moderate potency | [9][10] |

| Dopamine Transporter (DAT) | Release and Reuptake Inhibition | ~10-fold weaker than on SERT and NET | [9][10] |

Signaling Pathway of 4,5-MDAI at the Synapse

Caption: A diagram showing 4,5-MDAI's interaction with serotonin and norepinephrine transporters.

Neurotoxicity

Conclusion

4,5-Methylenedioxy-2-aminoindane HCl is a compound of significant interest due to its distinct pharmacological profile as a selective serotonin-norepinephrine releasing agent with entactogenic properties and reduced neurotoxicity compared to related amphetamines. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action, supported by detailed experimental data and workflows. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. dea.gov [dea.gov]

- 2. 4,5-MDAI hydrochloride | 124399-90-2 | Benchchem [benchchem.com]

- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. swgdrug.org [swgdrug.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. MDAI | Release [release.org.uk]

- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a substituted aminoindane that is structurally related to 3,4-methylenedioxymethamphetamine (MDMA). This document provides a comprehensive overview of the pharmacological profile of 4,5-MDAI, focusing on its interactions with monoamine transporters. Quantitative data on its monoamine release activity are presented, alongside detailed methodologies for the key in vitro assays used to characterize such compounds. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its pharmacological properties. While 4,5-MDAI has been investigated for its central nervous system activity, it has been reported to be pharmacologically inactive in some studies. This guide aims to consolidate the available scientific information for research and drug development purposes.

Introduction

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a rigid analogue of the phenethylamine (B48288) class of compounds, which includes well-known psychoactive substances like MDMA. The constraining of the ethylamine (B1201723) side chain into an indane ring system significantly alters the pharmacological profile compared to its more flexible counterparts. Initially synthesized and studied in the 1990s as part of research into non-neurotoxic analogues of MDMA, 4,5-MDAI and its positional isomer, 5,6-MDAI, have been subjects of pharmacological investigation.[1] This technical guide provides an in-depth look at the pharmacological characteristics of 4,5-MDAI, with a focus on its activity at monoamine transporters.

Mechanism of Action

4,5-MDAI is classified as a monoamine releasing agent.[2] Its primary mechanism of action involves the interaction with presynaptic plasma membrane transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[2] By acting as a substrate for these transporters, it is taken up into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flux, leading to a non-exocytotic release of serotonin, norepinephrine, and dopamine from the presynaptic terminal into the synaptic cleft.[2] This increase in extracellular monoamine concentrations is believed to be the basis for its physiological and behavioral effects.

Data Presentation

The following tables summarize the available quantitative data on the monoamine release potency of 4,5-MDAI in comparison to its positional isomer 5,6-MDAI and the well-characterized compound MDMA.

Table 1: Monoamine Release Potency (EC50, nM) of 4,5-MDAI and Related Compounds [2]

| Compound | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) |

| 4,5-MDAI | >10000 | 86 | 439 |

| 5,6-MDAI | 114 | 117 | 1334 |

| MDMA | 49.6–72 | 54.1–110 | 51.2–278 |

EC50 (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal monoamine release. Lower values indicate higher potency. Data presented as a range where multiple values were reported.

Note: While EC50 values for monoamine release are available, specific binding affinity data (Ki values) for 4,5-MDAI at the monoamine transporters were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of compounds like 4,5-MDAI.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Objective: To quantify the affinity of a test compound for monoamine transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Membrane preparation from the aforementioned cells.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Reference compounds (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

-

Test compound (e.g., 4,5-MDAI).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Culture HEK293 cells expressing the target transporter to confluency. Harvest, homogenize, and centrifuge the cells to isolate the cell membranes. Resuspend the membrane pellet in an appropriate buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a known inhibitor, radioligand, and membrane preparation.

-

Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake and Release Assay

This protocol describes a general method to measure the ability of a test compound to inhibit monoamine uptake or induce monoamine release.

Objective: To determine the potency (IC50 or EC50) of a test compound as a monoamine transporter inhibitor or releaser.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT, or synaptosomes prepared from rodent brain tissue.

-

Radiolabeled monoamines: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

-

Test compound (e.g., 4,5-MDAI).

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure for Uptake Inhibition Assay:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) to allow for uptake into the cells.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis of the concentration-response curve.

Procedure for Release Assay:

-

Loading: Pre-load the cells or synaptosomes with the respective radiolabeled monoamine by incubating them in the presence of the radiotracer.

-

Washing: Wash the cells to remove excess extracellular radiolabeled monoamine.

-

Release Stimulation: Add various concentrations of the test compound to the cells and incubate for a defined period (e.g., 30 minutes).

-

Sample Collection: Collect the supernatant, which contains the released radiolabeled monoamine.

-

Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the amount of release as a percentage of the total radioactivity in the cells. Determine the EC50 value for release by non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Proposed Mechanism of Action of 4,5-MDAI

References

4,5-MDAI hydrochloride CAS number and structure

An In-depth Technical Guide to 4,5-MDAI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

4,5-MDAI hydrochloride is characterized by a methylenedioxy group attached to the 4 and 5 positions of the indane ring system, with an amine group at the 2-position.[1] This rigid indane scaffold is theorized to reduce neurotoxicity compared to more flexible amphetamine analogues like MDMA.[1]

Chemical Structure and Identifiers

The chemical structure and key identifiers for 4,5-MDAI hydrochloride are summarized in the table below.

| Property | Value |

| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][1][3]dioxol-7-amine, monohydrochloride[2][4] |

| CAS Number | 124399-90-2[1][2][3][4][5][6] |

| Chemical Formula | C₁₀H₁₁NO₂ • HCl[2][6] |

| Molecular Weight | 213.66 g/mol [1][6] |

| SMILES | NC1CC2=CC=C3C(OCO3)=C2C1.Cl[2][6] |

| InChI Key | PVGSGXLMJCEIEL-UHFFFAOYSA-N[1][2][4] |

Physicochemical Data

A summary of the key physicochemical data for 4,5-MDAI hydrochloride is presented below.

| Property | Value |

| Appearance | White powder (HCl salt) |

| Purity | ≥98%[2][4] |

| Melting Point | 243.0 °C (HCl salt) |

| UV λmax | 238, 286 nm[2] |

| Solubility | DMF: 14 mg/mlDMSO: 20 mg/mlEthanol: 0.3 mg/mlPBS (pH 7.2): 5 mg/ml[2] |

| Storage Temperature | -20°C[2][7] or 2-8°C[4] |

Synthesis and Experimental Protocols

Classical Laboratory Synthesis

A common synthetic route to 4,5-MDAI hydrochloride has been described and involves a multi-step process.[1][8]

Experimental Protocol:

-

Cyclization: 3-(3,4-methylenedioxyphenyl)propionic acid is first converted to its acid chloride, which then undergoes thermal cyclization to yield 5,6-methylenedioxy-1-indanone, a key intermediate.[1][8]

-

Hydroxyimino Ketone Synthesis: The intermediate indanone is reacted with amyl nitrite (B80452) in methanolic HCl to introduce an oxime group at the 2-position, forming 5,6-methylenedioxy-2-hydroxyiminoindanone.[1][8]

-

Reductive Amination: The hydroxyimino ketone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid with a catalytic amount of sulfuric acid. This reduces the oxime to a primary amine, yielding 4,5-methylenedioxy-2-aminoindane.[1][8]

-

Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the hydrochloride salt.[1]

Pharmacology and Mechanism of Action

4,5-MDAI acts primarily as a serotonin-norepinephrine releasing agent (SNRA), with a less pronounced effect on dopamine (B1211576) levels.[1][8] This profile is thought to underlie its entactogenic effects while potentially reducing the stimulant and neurotoxic effects associated with other phenethylamines.

Neurotransmitter Interactions

The primary mechanism of action for 4,5-MDAI involves its interaction with monoamine transporters.

Signaling Pathway:

-

SERT Interaction: 4,5-MDAI targets and reverses the action of the serotonin (B10506) transporter (SERT).[1]

-

Serotonin Release: This leads to a significant release of serotonin from presynaptic neurons into the synaptic cleft.[1][9]

-

Norepinephrine (B1679862) Release: To a lesser extent, it also promotes the release of norepinephrine.[1]

-

Dopamine Release: The effect on dopamine release is comparatively low.[1]

-

Reuptake Inhibition: The compound also inhibits the reuptake of serotonin and, to a lesser degree, dopamine and norepinephrine.[9]

Receptor Binding Profile

While primarily acting as a releasing agent, some studies suggest that the methylenedioxy group enhances binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] However, another study reported no significant affinity for any serotonin receptors (Ki > 10 μM).[8] This discrepancy warrants further investigation.

Analytical Methodologies

Accurate identification and quantification of 4,5-MDAI are crucial for research and forensic applications. Several analytical techniques have been established.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of 4,5-MDAI.

Experimental Protocol:

-

Sample Preparation: Dilute the analyte to approximately 1 mg/mL of the free base extracted into chloroform.

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program:

-

Initial temperature: 100°C for 1.0 min.

-

Ramp: 12°C/min to 300°C.

-

Hold: 9.0 min at 300°C.

-

-

Injector Temperature: 280°C.

-

MS Parameters: Mass scan range of 30-550 amu.

-

Note: Derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be employed to improve chromatography and differentiate between positional isomers like 4,5-MDAI and 5,6-MDAI.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used for structural confirmation.

Experimental Protocol:

-

Sample Preparation: Dilute the analyte to ~10 mg/mL in deuterated methanol (B129727) (CD₃OD) with TMS as a reference standard.

-

Instrument: 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse angle: 90°.

-

Delay between pulses: 45 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR with a diamond ATR attachment.

-

Scan Parameters:

-

Number of scans: 32.

-

Resolution: 4 cm⁻¹.

-

In Vivo and Human Studies

Preclinical Data

Animal studies have been conducted to characterize the pharmacological effects of 4,5-MDAI.

| Study Type | Animal Model | Key Findings |

| Locomotor Activity | Mice | Depressed locomotor activity at 3 to 30 mg/kg, followed by a rebound stimulant effect at higher doses.[10][11] |

| Drug Discrimination | Rats | Fully substituted for the discriminative stimulus effects of MDMA, DOM, and cocaine, but only partially for methamphetamine.[10][11] |

| Conditioned Place Preference | Mice | Produced conditioned place preference at doses from 0.3 to 10 mg/kg, indicating rewarding effects.[10][11] |

| Toxicity | Rats | LD₅₀ (subcutaneous) of 28 mg/kg.[8] |

Human Studies

A self-administration study in human volunteers compared the effects of MDAI to MDMA.

Experimental Protocol:

-

Design: Comparison of subjective, cardiovascular, and endocrine responses of MDAI with 75 mg and 125 mg doses of MDMA from previous placebo-controlled studies.[12][13]

-

Outcome Measures: Visual Analogue Scales (VAS), Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.[12][13]

-

Key Findings:

Conclusion

4,5-MDAI hydrochloride is a potent serotonin and norepinephrine releasing agent with a distinct pharmacological profile compared to its amphetamine-based analogue, MDMA. Its rigid structure may confer a reduced neurotoxicity profile, making it a compound of interest for neuropharmacological research. The detailed synthetic, analytical, and pharmacological data presented in this guide provide a foundational resource for scientists and researchers in the field. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. 4,5-MDAI hydrochloride | 124399-90-2 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4,5-MDAI (hydrochloride) | 124399-90-2 [sigmaaldrich.com]

- 5. 4,5-MDAI (hydrochloride) | CAS#:124399-90-2 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. MDAI - Wikipedia [en.wikipedia.org]

- 9. MDAI | Release [release.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. Acute psychotropic, autonomic, and endocrine effects of 5,6-methylenedioxy-2-aminoindane (MDAI) compared with 3,4-methylenedioxymethamphetamine (MDMA) in human volunteers: A self-administration study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of 4,5-MDAI

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and History of Development

In the late 1980s and early 1990s, concerns over the neurotoxic effects of amphetamine derivatives like MDA and MDMA spurred research into safer alternatives. David E. Nichols and his research group at Purdue University were at the forefront of this effort, exploring structural modifications of these compounds to reduce their neurotoxicity while retaining some of their unique psychoactive effects.[3][4]

Despite its initial classification as inactive, 4,5-MDAI remains a compound of interest for understanding the structure-activity relationships of serotonin (B10506) releasing agents.

Chemical Synthesis

The synthesis of 4,5-MDAI originates from 4,5-methylenedioxy-1-indanone. The general synthetic pathway involves the conversion of the indanone to an oxime, followed by reduction to the corresponding amine. The following is a representative experimental protocol based on the procedures described by Nichols et al.

Experimental Protocol: Synthesis of 4,5-Methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI)

Step 1: Oximation of 4,5-Methylenedioxy-1-indanone

A solution of 4,5-methylenedioxy-1-indanone in a suitable solvent (e.g., ethanol) is treated with hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate). The reaction mixture is heated at reflux for a specified period. After cooling, the product, 4,5-methylenedioxy-1-indanone oxime, is isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of 4,5-Methylenedioxy-1-indanone Oxime to 4,5-Methylenedioxy-2-aminoindane

The oxime from the previous step is dissolved in a suitable solvent (e.g., acetic acid) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is typically used. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated. The resulting residue is worked up by basifying the solution and extracting the product with an organic solvent. The final product, 4,5-MDAI, can be purified by distillation or by conversion to its hydrochloride salt and subsequent recrystallization.

Note: Specific reaction conditions such as temperatures, reaction times, and yields were not detailed in the readily available literature and would require access to the original 1990 publication by Nichols et al. for precise replication.

Below is a diagram illustrating the general synthetic workflow.

Pharmacological Profile

Mechanism of Action

4,5-MDAI is characterized as a selective serotonin releasing agent (SSRA). Its primary mechanism of action involves the reversal of the direction of transport of the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from the presynaptic neuron into the synaptic cleft. It has significantly less effect on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This selectivity for the serotonin system is in contrast to many other phenethylamine (B48288) derivatives, such as MDMA, which affect all three monoamine systems more broadly.

Quantitative Data

Detailed quantitative data on the binding affinities (Ki) and functional potencies (IC50 or EC50) of 4,5-MDAI at the monoamine transporters are not widely available in the published literature. The initial 1990 study by Nichols et al. focused on in vivo behavioral assays rather than in vitro transporter interactions. However, based on its classification as a selective serotonin releasing agent, it is expected to have a significantly higher affinity and/or potency at SERT compared to DAT and NET.

For comparative purposes, the table below presents typical in vitro data for the related compound MDMA. It is anticipated that 4,5-MDAI would show a lower potency at DAT and NET.

| Compound | Transporter | Assay Type | Value (nM) |

| MDMA | SERT | IC50 (Inhibition of uptake) | 234 |

| DAT | IC50 (Inhibition of uptake) | 1100 | |

| NET | IC50 (Inhibition of uptake) | 610 | |

| 4,5-MDAI | SERT | IC50 (Inhibition of uptake) | Data not available |

| DAT | IC50 (Inhibition of uptake) | Data not available | |

| NET | IC50 (Inhibition of uptake) | Data not available |

Data for MDMA is illustrative and sourced from various pharmacological studies. The absence of data for 4,5-MDAI highlights a gap in the current scientific literature.

Experimental Protocols for Pharmacological Assays

The characterization of compounds like 4,5-MDAI typically involves in vitro assays to determine their effects on monoamine transporters. The following are generalized protocols for such experiments.

Protocol for In Vitro Neurotransmitter Release Assay Using Brain Synaptosomes

This protocol is used to measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

-

Preparation of Synaptosomes:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.[2][6]

-

-

Radiolabeling of Neurotransmitters:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) to allow for its uptake into the nerve terminals.

-

-

Superfusion and Release Measurement:

-

The radiolabeled synaptosomes are transferred to a superfusion apparatus.

-

A physiological buffer is continuously passed over the synaptosomes to establish a baseline of neurotransmitter release.

-

Fractions of the superfusate are collected at regular intervals.

-

The test compound (4,5-MDAI) is introduced into the superfusion buffer at various concentrations.

-

The amount of radioactivity in the collected fractions is measured using liquid scintillation counting to determine the rate of neurotransmitter release.

-

-

Data Analysis:

-

The release of the radiolabeled neurotransmitter is expressed as a percentage of the total neurotransmitter content in the synaptosomes.

-

Concentration-response curves are generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal release).

-

Signaling Pathways

As a serotonin releasing agent, 4,5-MDAI's effects are mediated through its interaction with the serotonin transporter (SERT). The diagram below illustrates the presumed signaling pathway.

Conclusion

4,5-MDAI represents an early attempt to design safer alternatives to classic amphetamine-based psychoactive compounds. While its initial assessment revealed a lack of significant CNS activity, its selective action on the serotonin system makes it a valuable tool for neuropharmacological research. Further in vitro characterization to determine its precise binding affinities and functional potencies at monoamine transporters would provide a more complete understanding of its pharmacological profile and its potential as a research probe. The detailed experimental protocols and data presented in this guide are intended to support future research and development efforts in this area.

References

In Vitro Serotonin Releasing Activity of 4,5-MDAI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on available scientific literature. The information regarding 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) specifically is limited. Significant portions of the quantitative data and mechanistic discussions refer to its more widely studied positional isomer, 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI), and are provided for comparative and illustrative purposes.

Executive Summary

4,5-methylenedioxy-2-aminoindane (4,5-MDAI) is a positional isomer of the psychoactive compound 5,6-methylenedioxy-2-aminoindane (MDAI). A review of the existing scientific literature indicates that 4,5-MDAI is considered to be biologically inactive with no significant activity on the central nervous system[1]. Consequently, there is a notable absence of in vitro studies quantifying its serotonin (B10506) releasing properties.

This guide addresses this information gap by:

-

Presenting the available information on the biological activity of 4,5-MDAI.

-

Providing a detailed overview of the in vitro serotonin releasing activity of its pharmacologically active isomer, 5,6-MDAI, as a key reference compound.

-

Outlining comprehensive experimental protocols for conducting in vitro serotonin release assays, which can be applied to the study of novel compounds.

-

Illustrating the proposed mechanism of action for serotonin releasing agents and a typical experimental workflow through detailed diagrams.

This document is intended to serve as a resource for researchers investigating the pharmacology of psychoactive substances and for professionals in drug development exploring the structure-activity relationships of serotonin releasing agents.

The Isomers: 4,5-MDAI vs. 5,6-MDAI

Due to its reported lack of biological activity, no quantitative data on the in vitro serotonin releasing activity of 4,5-MDAI is available in the scientific literature.

Quantitative Data: In Vitro Monoamine Release Profile of 5,6-MDAI

In contrast to its 4,5-isomer, 5,6-MDAI is a potent and selective serotonin and norepinephrine (B1679862) releasing agent (SNRA) with weaker effects on dopamine (B1211576) release[3]. It also acts as a reuptake inhibitor for these monoamines[4]. The following table summarizes the in vitro monoamine release potency of 5,6-MDAI in comparison to other well-known psychoactive compounds. The potency is expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that induces a response halfway between the baseline and maximum response.

| Compound | Serotonin (5-HT) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |

| 5,6-MDAI | 114 | 117 | 1334 |

| MDMA | 49.6–72 | 54.1–110 | 51.2–278 |

| 2-AI | >10000 | 86 | 439 |

| Table 1: Monoamine Release Potency of 5,6-MDAI and Reference Compounds. Data sourced from Benchchem[5]. |

Experimental Protocols for In Vitro Serotonin Release Assays

Several methodologies can be employed to measure the in vitro release of serotonin from neuronal preparations. These assays are crucial for characterizing the pharmacological profile of a test compound. Below is a generalized protocol that can be adapted for various detection methods.

Principle

These assays typically involve pre-loading a biological preparation (e.g., brain tissue slices, synaptosomes, or cultured cells expressing the serotonin transporter) with radiolabeled or non-radiolabeled serotonin. The preparation is then exposed to the test compound, and the amount of serotonin released into the extracellular medium is quantified.

Materials and Reagents

-

Biological Preparation: Rat brain slices (e.g., from the dorsal raphe nucleus), synaptosomes, or cell lines stably expressing the human serotonin transporter (hSERT).

-

Test Compound: 4,5-MDAI or other compounds of interest, dissolved in an appropriate vehicle (e.g., DMSO, saline).

-

Serotonin: Radiolabeled ([³H]5-HT or [¹⁴C]5-HT) or non-radiolabeled serotonin.

-

Buffers: Krebs-Ringer buffer or similar physiological salt solutions.

-

Reagents for Detection:

-

For Radiometric Assay: Scintillation cocktail and a liquid scintillation counter.

-

For HPLC: Mobile phase, standards, and an HPLC system with electrochemical or fluorescence detection.

-

For ELISA: Commercially available serotonin ELISA kit.

-

-

Other: Reuptake inhibitors (e.g., fluoxetine) as controls, releasing agents (e.g., tyramine) for maximal release determination.

Generalized Assay Procedure

-

Preparation of Biological Material:

-

Brain Slices/Synaptosomes: Tissues are dissected from the brain region of interest and either sliced to a specific thickness or homogenized and centrifuged to isolate synaptosomes.

-

Cell Culture: Cells expressing hSERT are cultured to an appropriate confluency.

-

-

Loading with Serotonin:

-

The biological preparation is incubated with serotonin (radiolabeled or non-radiolabeled) in a physiological buffer to allow for uptake into the cells via the serotonin transporter.

-

-

Washing:

-

The preparation is washed multiple times with fresh buffer to remove excess extracellular serotonin.

-

-

Superfusion and Sample Collection:

-

The loaded preparation is placed in a superfusion chamber and continuously perfused with fresh, pre-warmed buffer to establish a stable baseline of serotonin release.

-

Fractions of the superfusate are collected at regular intervals.

-

-

Application of Test Compound:

-

The test compound (e.g., 4,5-MDAI) at various concentrations is added to the superfusion buffer for a defined period.

-

Superfusate fractions continue to be collected to measure the compound-induced release of serotonin.

-

-

Quantification of Serotonin Release:

-

Radiometric Method: The radioactivity in each collected fraction is measured using a liquid scintillation counter. The amount of released [³H]5-HT or [¹⁴C]5-HT is expressed as a percentage of the total radioactivity in the tissue at the start of the experiment.

-

HPLC Method: The concentration of serotonin in the superfusate is determined by high-performance liquid chromatography with electrochemical or fluorescent detection[6].

-

ELISA Method: An enzyme-linked immunosorbent assay can be used to quantify the amount of serotonin released into the supernatant[7].

-

-

Data Analysis:

-

The amount of serotonin released is plotted against the concentration of the test compound.

-

A dose-response curve is generated, and the EC₅₀ value is calculated to determine the potency of the compound as a serotonin releasing agent.

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for a Serotonin Releasing Agent

The primary mechanism of action for serotonin releasing agents like 5,6-MDAI involves the serotonin transporter (SERT)[5]. These compounds typically act as SERT substrates, leading to a reversal of the transporter's function and subsequent non-exocytotic release of serotonin from the presynaptic neuron into the synaptic cleft.

Caption: Proposed mechanism of a serotonin releasing agent via the serotonin transporter (SERT).

Experimental Workflow for In Vitro Serotonin Release Assay

The following diagram outlines the key steps in a typical in vitro serotonin release assay using a superfusion system.

References

- 1. dea.gov [dea.gov]

- 2. researchgate.net [researchgate.net]

- 3. MDAI - Wikipedia [en.wikipedia.org]

- 4. Buy 5,6-Methylenedioxy-2-aminoindane | 132741-81-2 [smolecule.com]

- 5. 4,5-MDAI hydrochloride | 124399-90-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) with Monoamine Transporters: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a substituted aminoindane that is a structural isomer of the more widely studied 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI). While both compounds are related to 3,4-methylenedioxyamphetamine (MDA), their pharmacological profiles, particularly their interactions with monoamine transporters, are of significant interest for understanding their potential psychoactive and therapeutic effects. This technical guide provides a comprehensive overview of the interaction of 4,5-MDAI and its close analog, MDAI, with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Due to a paucity of specific quantitative data for 4,5-MDAI in the scientific literature, this guide primarily presents data for MDAI to infer the potential activity of 4,5-MDAI, alongside detailed, generalized experimental protocols for assessing such interactions.

Introduction

Monoamine transporters are critical regulatory proteins in the central nervous system, responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby terminating their signaling. These transporters are primary targets for a wide range of therapeutic agents and substances of abuse. Substituted aminoindanes, such as 4,5-MDAI, represent a class of compounds with the potential to modulate monoamine transporter function. Understanding the precise nature of this interaction—whether as an inhibitor of reuptake, a substrate that induces transporter-mediated release (efflux), or a combination thereof—is crucial for characterizing their pharmacological profile.

Initial investigations have suggested that 4,5-MDAI may not possess significant central nervous system activity.[1] In contrast, its isomer, 5,6-MDAI (MDAI), is known to act as a serotonin-norepinephrine releasing agent with weaker effects on dopamine.[2][3] This guide will present the available quantitative data for MDAI to provide a framework for understanding the potential monoaminergic activity of 4,5-MDAI.

Quantitative Data: Interaction with Monoamine Transporters

| Compound | Transporter | Assay Type | Parameter | Value (nM) |

| 5,6-MDAI | SERT | Neurotransmitter Release | EC50 | 114[3] |

| NET | Neurotransmitter Release | EC50 | 117[3] | |

| DAT | Neurotransmitter Release | EC50 | 1334[3] |

Table 1: Monoamine Release Potency of 5,6-Methylenedioxy-2-aminoindane (MDAI).[3]

The data in Table 1 indicate that MDAI is a potent releasing agent at both the serotonin and norepinephrine transporters, with significantly lower potency at the dopamine transporter.[3] This profile is consistent with qualitative descriptions of MDAI as a serotonin-norepinephrine releasing agent.[2] Ring substitution in 2-aminoindan (B1194107) derivatives is known to increase potency at SERT while reducing it at DAT and NET.[4]

Experimental Protocols

The following are detailed, generalized methodologies for conducting key experiments to determine the interaction of a test compound, such as 4,5-MDAI, with monoamine transporters.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

3.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

-

Radioligands:

-

For hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

For hDAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

-

For hNET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

-

-

Non-specific Binding Ligand: A high concentration of a known non-radiolabeled inhibitor for each transporter (e.g., 10 µM of the unlabeled reference compound).

-

Test Compound: 4,5-MDAI hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

-

Cell Harvester and Scintillation Counter.

3.1.2. Procedure

-

Compound Preparation: Prepare serial dilutions of the test compound (4,5-MDAI) and a reference compound in assay buffer. The concentration range should be sufficient to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Plate Setup (96-well format):

-

Total Binding: Add assay buffer, radioligand solution (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding (NSB): Add the non-specific binding ligand, radioligand solution, and cell membrane preparation.

-

Test Compound Wells: Add each dilution of the test compound, radioligand solution, and cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), often with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

3.2.1. Materials

-

Cells: HEK293 cells stably expressing hSERT, hDAT, or hNET, cultured to confluency in appropriate multi-well plates.

-

Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Dopamine (DA), or [³H]-Norepinephrine (NE).

-

Uptake Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) containing appropriate ions (Na+, Cl-, etc.) necessary for transporter function.

-

Test Compound: 4,5-MDAI hydrochloride.

-

Stop Solution: Ice-cold uptake buffer or buffer containing a high concentration of a known uptake inhibitor.

-

Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (B86663) (SDS).

-

Scintillation Counter.

3.2.2. Procedure

-

Cell Preparation: On the day of the experiment, aspirate the culture medium from the cells and wash them with uptake buffer.

-

Pre-incubation: Add uptake buffer containing various concentrations of the test compound (4,5-MDAI) or vehicle to the wells. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells several times with ice-cold stop solution.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Determine the amount of radiolabeled neurotransmitter taken up at each concentration of the test compound.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the interaction of a test compound with monoamine transporters.

Signaling Pathway and Hypothesized Interaction

This diagram illustrates the general mechanism of monoamine reuptake and the hypothesized interaction of an aminoindane releasing agent.

Conclusion

While 4,5-MDAI is a compound of interest due to its structural similarity to other psychoactive aminoindanes, there is a notable lack of specific quantitative data regarding its interaction with monoamine transporters. The available data for its isomer, 5,6-MDAI, suggest a profile of a potent serotonin and norepinephrine releasing agent with significantly less activity at the dopamine transporter. This profile is consistent with entactogenic effects rather than classical psychostimulant effects. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully elucidate the pharmacological profile of 4,5-MDAI and determine its potential for therapeutic development or its abuse liability. The provided workflows and diagrams offer a foundational framework for researchers entering this area of investigation.

References

An In-Depth Technical Guide on the Structural and Pharmacological Relationship between 4,5-MDAI and MDMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the structural and pharmacological relationship between 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) and 3,4-Methylenedioxymethamphetamine (MDMA). Both compounds are psychoactive substances that interact with monoaminergic systems in the brain, yet their distinct structural features lead to nuanced differences in their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these two molecules.

Structural Analysis

MDMA is a substituted phenethylamine, while 4,5-MDAI is a rigid analogue of MDMA where the alpha-methyl group and the ethylamine (B1201723) side chain are incorporated into an indane ring system. This structural constraint significantly influences the molecule's interaction with its biological targets.

The key structural difference lies in the conformationally restricted nature of the 4,5-MDAI molecule. Unlike the flexible ethylamine side chain of MDMA, the indane ring of 4,5-MDAI holds the amine group in a fixed spatial orientation relative to the phenyl ring. This rigidity is hypothesized to contribute to its altered pharmacological profile, particularly its reduced dopaminergic activity and potential for diminished neurotoxicity compared to MDMA.[1]

References

The Solubility Profile of 4,5-MDAI Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) hydrochloride in various solvents. Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a visual workflow to guide laboratory practices.

Introduction to 4,5-MDAI Hydrochloride

4,5-MDAI hydrochloride is a research chemical belonging to the aminoindane class of compounds. As a substituted derivative of 2-aminoindane, its physicochemical properties, including solubility, are critical for its handling, formulation, and application in various research contexts. Understanding its solubility in different solvent systems is fundamental for designing experiments, developing analytical methods, and ensuring the compound's stability and bioavailability in preclinical studies. This guide serves as a core technical resource for laboratories working with this compound.

Quantitative Solubility Data

The solubility of 4,5-MDAI hydrochloride has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across these different media.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 14 | Not Specified | Not Applicable |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 20 | Not Specified | Not Applicable |

| Ethanol | C₂H₅OH | 46.07 | 0.3 | Not Specified | Not Applicable |

| Phosphate-Buffered Saline (PBS) | - | - | 5 | Not Specified | 7.2 |

Note: The provided data is sourced from publicly available technical information sheets from chemical suppliers. The experimental conditions, such as temperature, were not specified and may influence the exact solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 4,5-MDAI hydrochloride in a given solvent. This protocol is a composite of standard laboratory practices for solubility assessment of amine hydrochloride salts.

Materials

-

4,5-MDAI Hydrochloride (crystalline solid)

-

Solvents of interest (e.g., water, ethanol, DMSO, DMF, PBS at various pH values)

-

Analytical balance (accurate to ±0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,5-MDAI hydrochloride (e.g., 25 mg) and transfer it to a series of glass vials.

-

Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials and vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.

-

-

Quantification of Solubilized Compound:

-

Using HPLC:

-

Prepare a series of calibration standards of 4,5-MDAI hydrochloride of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of 4,5-MDAI hydrochloride in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for 4,5-MDAI hydrochloride in the specific solvent.

-

Prepare a series of calibration standards and generate a standard curve of absorbance versus concentration.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the Beer-Lambert law.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the dissolved compound using the standard curve.

-

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L.

-

Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,5-MDAI hydrochloride.

Caption: Experimental workflow for determining the solubility of 4,5-MDAI hydrochloride.

Initial Neurotoxicity Assessment of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth assessment of the initial neurotoxicity profile of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI). Based on foundational research, this document synthesizes the available data, outlines relevant experimental protocols for assessing the neurotoxicity of amphetamine analogues, and presents logical frameworks for understanding potential mechanisms of action. A critical review of the primary literature indicates that 4,5-MDAI, in stark contrast to its isomer 5,6-MDAI and the structurally related compound 3,4-methylenedioxymethamphetamine (MDMA), exhibits a low potential for central nervous system (CNS) activity and, consequently, a minimal risk of neurotoxicity. This assessment is primarily based on in vivo behavioral pharmacology studies that are key indicators of a compound's potential to elicit psychoactive and neurotoxic effects.

Introduction

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). It belongs to a class of compounds synthesized in the early 1990s by researchers led by David E. Nichols to investigate the structure-activity relationships of MDMA and to identify analogues with potentially reduced neurotoxicity. The neurotoxic potential of amphetamine derivatives, particularly their effects on serotonergic and dopaminergic systems, is a significant concern in both a clinical and regulatory context[1]. This guide focuses on the initial neurotoxicity assessment of the specific positional isomer 4,5-MDAI.

Core Finding: Lack of Significant CNS Activity

Quantitative Data Presentation

Due to the initial findings indicating a lack of significant CNS activity for 4,5-MDAI, further extensive neurochemical studies to quantify markers of neurotoxicity, such as neurotransmitter levels and transporter densities, have not been published. The primary data is behavioral, as summarized in the table below. For comparative purposes, data for the active isomer 5,6-MDAI and the parent compound MDMA are included to highlight the inactivity of 4,5-MDAI.

| Compound | Animal Model | Assay | Result | Interpretation | Reference |

| 4,5-MDAI | Rat | Drug Discrimination (vs. MDMA) | Did not substitute for MDMA | Lacks MDMA-like subjective effects; low CNS activity. | |

| 5,6-MDAI | Rat | Drug Discrimination (vs. MDMA) | Fully substituted for MDMA | Possesses MDMA-like subjective effects; active in the CNS. | |

| MDMA | Rat | Drug Discrimination | Training Drug | Elicits distinct subjective effects. |

Hypothetical Experimental Protocols for Neurotoxicity Assessment

While specific neurotoxicity studies on 4,5-MDAI are not available due to its initial demonstrated lack of CNS activity, the following protocols describe standard methods used to assess the neurotoxicity of novel amphetamine-like compounds. These would be the logical next steps if a compound demonstrated CNS activity in initial screens.

In Vivo Assessment of Serotonergic Neurotoxicity

Objective: To determine if the test compound causes a long-term reduction in serotonergic markers in the brain.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

-

Dosing Regimen: Animals are administered the test compound (e.g., multiple doses of 10-40 mg/kg, subcutaneously or intraperitoneally) or saline vehicle. The dosing schedule is often designed to mimic binge-like patterns of human drug use.

-

Washout Period: A 2-week washout period follows the final dose to allow for the clearance of the drug and its acute effects, ensuring that any observed changes are long-lasting.

-

Tissue Collection: Animals are euthanized, and brains are rapidly dissected. The cortex, hippocampus, and striatum are common regions of interest for serotonergic neurotoxicity.

-

Neurochemical Analysis:

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: To quantify levels of serotonin (B10506) (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). A significant reduction in these levels in the drug-treated group compared to the control group is a primary indicator of neurotoxicity.

-

Receptor Autoradiography: To measure the density of serotonin transporters (SERT) using a radioligand such as [³H]paroxetine. A decrease in SERT binding sites (Bmax) indicates a loss of serotonergic terminals.

-

-

Immunohistochemistry: Staining for 5-HT to visualize the density and morphology of serotonergic axons. A reduction in fiber density or altered morphology (e.g., swelling, fragmentation) suggests neurotoxic damage.

In Vitro Assessment of Monoamine Transporter Inhibition and Release

Objective: To characterize the compound's interaction with serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters.

Cell Model: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

Methodology:

-

Uptake Inhibition Assay:

-

Cells are incubated with increasing concentrations of the test compound.

-

A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT) is added.

-

The amount of radioactivity taken up by the cells is measured.

-

IC₅₀ values (the concentration of the drug that inhibits 50% of uptake) are calculated to determine the compound's potency at each transporter.

-

-

Release Assay:

-

Cells are preloaded with a radiolabeled neurotransmitter.

-

The cells are then exposed to increasing concentrations of the test compound.

-

The amount of radioactivity released into the medium is measured.

-

EC₅₀ values (the concentration of the drug that elicits 50% of the maximal release) are calculated to determine the compound's efficacy as a releaser.

-

Visualizations

Logical Flow of Initial Neurotoxicity Assessment

The following diagram illustrates the decision-making process in the early assessment of a novel psychoactive substance's neurotoxic potential. As shown, 4,5-MDAI does not proceed past the initial behavioral screening.

Generalized Signaling Pathway for MDMA-Induced Serotonergic Neurotoxicity